molecular formula C13H17N3O B11748602 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol

Cat. No.: B11748602
M. Wt: 231.29 g/mol
InChI Key: RWVSWQOHLUWLLB-UHFFFAOYSA-N
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Description

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is a complex organic compound that features a phenol group, a pyrazole ring, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 4-chloromethylphenol with 1-(propan-2-yl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[(1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-10(2)16-9-12(8-15-16)14-7-11-5-3-4-6-13(11)17/h3-6,8-10,14,17H,7H2,1-2H3

InChI Key

RWVSWQOHLUWLLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CC=C2O

Origin of Product

United States

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